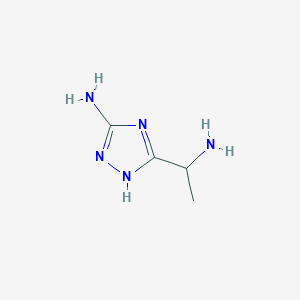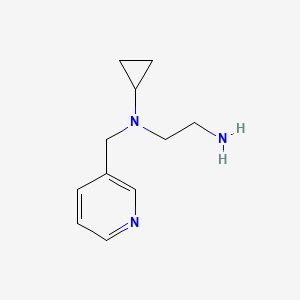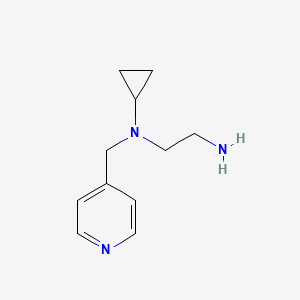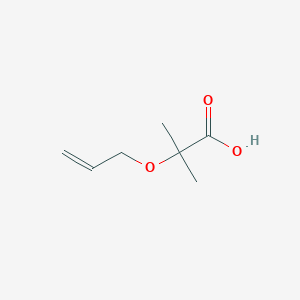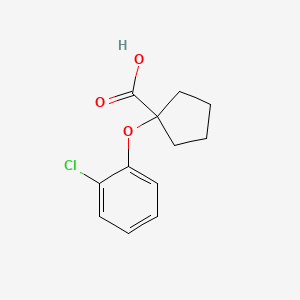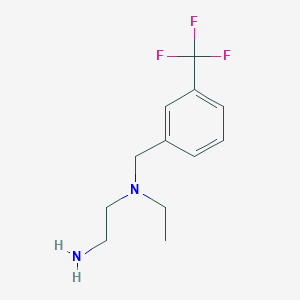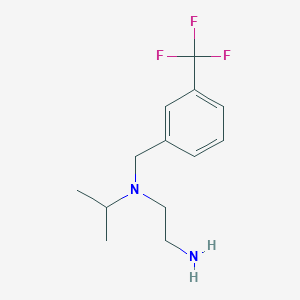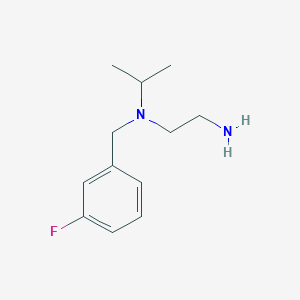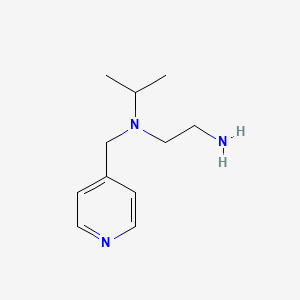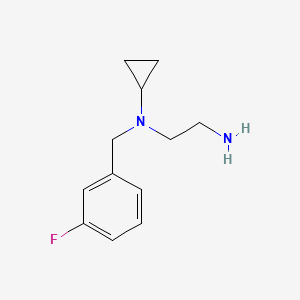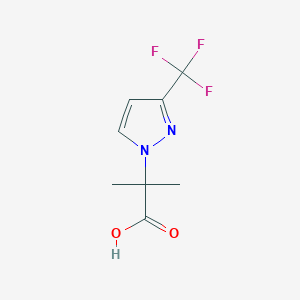
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound with a complex structure, containing both trifluoromethyl and pyrazolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves several key steps:
Formation of the pyrazole ring through cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the trifluoromethyl group via electrophilic substitution or other suitable methods.
Coupling of the pyrazole ring with a 2-methylpropanoic acid moiety.
The reaction conditions typically include controlled temperatures, inert atmospheres (often using nitrogen or argon), and the use of catalysts such as palladium or other transition metals to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require scalable methods that ensure high yield and purity. Continuous flow chemistry might be employed to optimize the reaction conditions and achieve efficient large-scale production. Quality control processes, including chromatography and spectroscopy, are crucial in the industrial setting to ensure product consistency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, especially the pyrazole ring and the carboxylic acid moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the methylpropanoic acid side chain.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Halogenating agents like bromine (Br₂) or iodine (I₂) and strong bases or acids are commonly used to facilitate these reactions.
Major Products
The major products from these reactions vary depending on the specific conditions, but they often include modified pyrazole derivatives or altered methylpropanoic acid structures.
科学研究应用
Chemistry
Building Block for Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.
Biology and Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially those targeting enzymes or receptors related to the pyrazole ring.
Biochemical Tool: : Utilized in studying biochemical pathways involving trifluoromethyl groups or pyrazole rings.
Industry
Material Science: : Incorporated into polymers or other materials to impart unique properties, such as increased stability or specific reactivity.
作用机制
The mechanism by which 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exerts its effects often involves its interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, potentially inhibiting their function.
Receptor Modulation: : Modifies receptor activity by binding to receptor sites, affecting downstream signaling pathways.
Molecular Pathways: : Engages in pathways involving oxidative stress or metabolic regulation.
相似化合物的比较
Similar Compounds
2-Methyl-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(chloromethyl)-1H-pyrazol-1-yl)propanoic acid
2-Methyl-2-(3-(bromomethyl)-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the trifluoromethyl group in 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid provides distinct properties, such as increased lipophilicity and enhanced metabolic stability. These attributes often make it more favorable for applications requiring high stability and activity.
That’s the rundown on this compound
属性
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-7(2,6(14)15)13-4-3-5(12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOIQSJXHRTHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
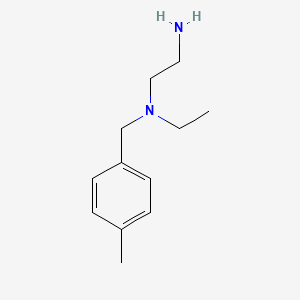
![N-hexylbicyclo[2.2.1]heptan-2-amine](/img/structure/B7866123.png)
![1-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-2-ol](/img/structure/B7866126.png)
